

Application Notes and Protocols for Apiole Isolation via Steam Distillation

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Compound of Interest

Compound Name: *Apiole*

Cat. No.: *B1665137*

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Introduction

Apiole is a phenylpropene compound found in the essential oil of parsley (*Petroselinum crispum*), particularly in the seeds. It has been a subject of interest in chemical and pharmaceutical research due to its potential biological activities. Steam distillation is a primary method for extracting essential oils from plant materials. This document provides detailed protocols for the isolation of **apiole** from parsley seeds using steam distillation, followed by purification and characterization. These guidelines are intended for researchers, scientists, and professionals in drug development.

Data Presentation

The yield and composition of parsley seed essential oil, including its **apiole** content, can vary significantly depending on the parsley cultivar, growing conditions, and the parameters of the distillation process. Below is a summary of quantitative data gathered from various studies.

Table 1: Yield of Essential Oil from Parsley Seeds by Steam Distillation

Plant Material	Distillation Method	Yield (% w/w)	Reference
Parsley Seeds	Steam Distillation	1.92	[1]
Parsley Seeds	Hydrodistillation	0.02	[2][3]
Parsley Herb (with immature seeds)	Steam Distillation	0.26 (fresh weight)	[4]
Celery and Parsley Seeds	Hydrodistillation	1.113	[5]
Celery and Parsley Seeds	Hydro-steam Distillation	1.11	[5]

Table 2: **Apiole** Content in Parsley Essential Oil Determined by GC-MS

Plant Part	Extraction Method	Major Components	Apiole Content (%)	Reference
Seeds	Steam Distillation	1,3,8-p-menthatriene, apiole, β -phellandrene	22.41	[6]
Aerial Parts	Hydrodistillation	Apiol, Myristicin	61.94	[2][3]
Seeds	Steam Distillation	Myristicin, Dillapiole, Apiole, Elemicine, Bergaptene	46.08	[1]
Leaves	Water Distillation	1,3,8-p-menthatriene, β -phellandrene, myristicin, myrcene	up to 22	[7]

Table 3: Physical and Chemical Properties of **Apiole**

Property	Value	Reference
Chemical Formula	C ₁₂ H ₁₄ O ₄	[8]
Molar Mass	222.23 g/mol	[8]
Appearance	Greenish crystals	[8]
Melting Point	30 °C (86 °F; 303 K)	[8]
Boiling Point	294 °C (561 °F; 567 K)	[8]
Density	1.151 g/mL	[8]

Experimental Protocols

Protocol 1: Steam Distillation of Parsley Seed Essential Oil

This protocol outlines the extraction of essential oil from parsley seeds using steam distillation.

Materials and Equipment:

- Dried parsley seeds (*Petroselinum crispum*)
- Steam distillation apparatus (including a steam generator, distillation flask, condenser, and receiving vessel)
- Grinder or mill
- Heating mantle or steam source
- Separatory funnel
- Anhydrous sodium sulfate
- Glass storage vials

Procedure:

- Preparation of Plant Material:

- Start with high-quality, dried parsley seeds.
- Grind the seeds to a coarse powder to increase the surface area for efficient oil extraction.
- Apparatus Setup:
 - Assemble the steam distillation apparatus as per the manufacturer's instructions. Ensure all glass joints are properly sealed.
- Distillation:
 - Place the ground parsley seeds into the distillation flask.
 - Introduce steam into the bottom of the distillation flask. The steam will pass through the ground seeds, causing the volatile essential oils to vaporize.
 - The mixture of steam and essential oil vapor will travel to the condenser.
 - Cool the condenser with a continuous flow of cold water to liquefy the vapor.
 - Collect the distillate, which will be a two-phase mixture of water (hydrosol) and the essential oil, in the receiving vessel.
 - Continue the distillation for approximately 2-3 hours.^[5]
- Oil Separation and Drying:
 - Transfer the collected distillate to a separatory funnel.
 - Allow the layers to separate. Parsley seed oil is denser than water and will typically form the lower layer.^[1]
 - Carefully drain the lower essential oil layer into a clean, dry collection flask.
 - Add a small amount of anhydrous sodium sulfate to the collected oil to remove any residual water.
 - Gently swirl the flask and let it stand for about 30 minutes.

- Storage:
 - Decant or filter the dried essential oil into an airtight, amber glass vial to protect it from light and air.
 - Store the essential oil in a cool, dark place.

Protocol 2: Isolation of **Apiole** by Fractional Vacuum Distillation

This protocol describes the purification of **apiole** from the extracted parsley seed essential oil using fractional vacuum distillation. This method separates compounds based on their boiling points.

Materials and Equipment:

- Parsley seed essential oil
- Fractional distillation apparatus with a vacuum source
- Heating mantle with a magnetic stirrer
- Vacuum pump
- Manometer
- Collection flasks
- Boiling chips

Procedure:

- Apparatus Setup:
 - Set up the fractional distillation apparatus for vacuum operation. Ensure all connections are vacuum-tight.
 - Place the parsley seed essential oil into the distillation flask along with a few boiling chips.
- Distillation:

- Begin heating the oil gently with the heating mantle while stirring.
- Gradually reduce the pressure using the vacuum pump to the desired level.
- Collect the different fractions based on their boiling points at the reduced pressure. A suggested fractionation scheme is as follows[9]:
 - Fraction 1 (Terpenes): 78-100 °C
 - Fraction 2: 108-115 °C
 - Fraction 3: 115-120 °C
 - Fraction 4 (**Apiole**-rich): >120 °C
- The final fraction, which is a viscous, syrupy oil, is expected to be rich in **apiole**. [9]

Protocol 3: Purification of **Apiole** by Recrystallization

This protocol provides a method for further purifying **apiole** from the **apiole**-rich fraction obtained from fractional distillation or directly from the crude essential oil by cooling and recrystallization.[9]

Materials and Equipment:

- **Apiole**-rich essential oil fraction
- Ethanol (or another suitable alcohol)
- Petroleum ether
- Beakers or Erlenmeyer flasks
- Hot plate/stirrer
- Ice bath or refrigerator/freezer
- Buchner funnel and filter paper

- Vacuum flask

Procedure:

- Dissolution:
 - Gently warm the **apiole**-rich oil fraction.
 - Dissolve the warm oil in a minimal amount of warm ethanol.
- Crystallization:
 - Slowly add petroleum ether to the ethanol solution until it becomes slightly cloudy.
 - Gently warm the solution until it becomes clear again.
 - Allow the solution to cool slowly to room temperature.
 - Once at room temperature, place the solution in an ice bath or a refrigerator to induce further crystallization. **Apiole** should precipitate as greenish crystals.[\[8\]](#)
- Isolation and Drying:
 - Collect the crystals by vacuum filtration using a Buchner funnel.
 - Wash the crystals with a small amount of cold petroleum ether to remove any remaining impurities.
 - Dry the purified **apiole** crystals in a desiccator or under a gentle stream of inert gas.

Protocol 4: Characterization of **Apiole** by GC-MS

This protocol outlines the use of Gas Chromatography-Mass Spectrometry (GC-MS) to determine the purity and confirm the identity of the isolated **apiole**.

Materials and Equipment:

- Isolated **apiole** sample

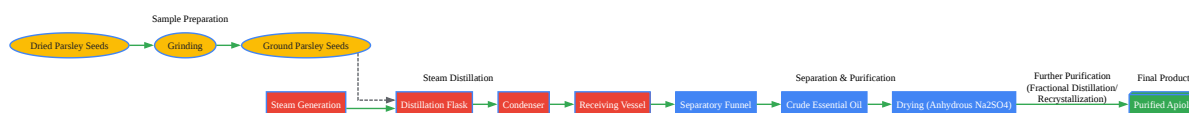
- GC-MS system with a suitable capillary column (e.g., HP-5MS)
- Helium (carrier gas)
- Hexane or other suitable solvent for sample dilution
- Microsyringe

Procedure:

- Sample Preparation:
 - Prepare a dilute solution of the isolated **apiole** in hexane (e.g., 1 μ L of sample in 1 mL of solvent).
- GC-MS Analysis:
 - Set the GC-MS parameters. The following are suggested starting conditions, which may require optimization[2][10]:
 - Injector Temperature: 250 °C
 - Column: HP-5MS (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
 - Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes
 - Ramp to 240 °C at a rate of 3 °C/min
 - Hold at 240 °C for 5 minutes
 - Mass Spectrometer:
 - Ionization Mode: Electron Impact (EI) at 70 eV
 - Mass Range: 40-500 amu

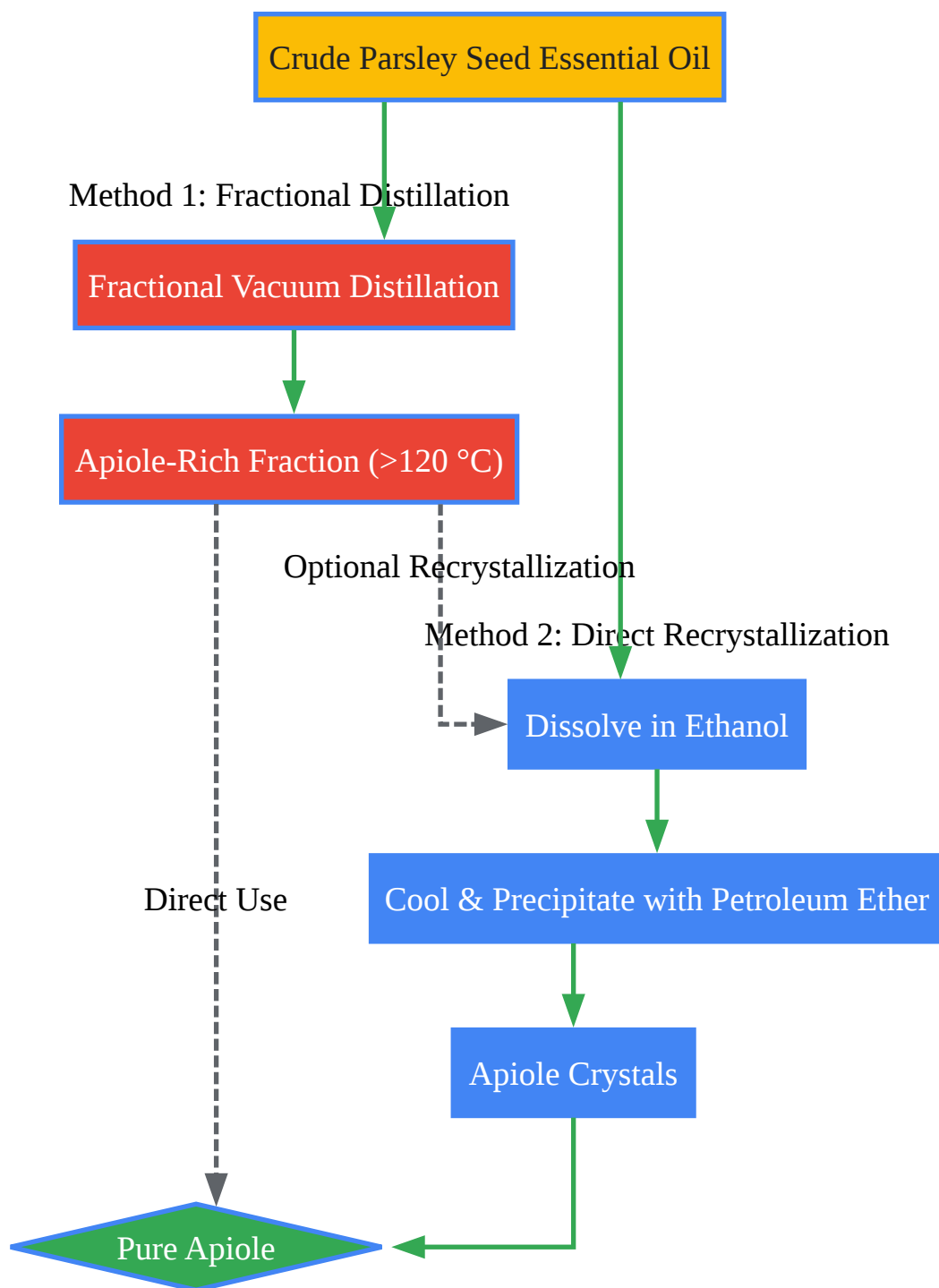
- Data Analysis:
 - Identify the **apiole** peak in the chromatogram based on its retention time.
 - Confirm the identity by comparing the obtained mass spectrum with a reference spectrum from a library (e.g., NIST).
 - Determine the purity of the isolated **apiole** by calculating the peak area percentage.

Visualizations



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Caption: Workflow for **Apiole** Isolation.



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Caption: **Apiole** Purification Pathways.

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